molecular formula C19H18N4O3S B11464353 4-(furan-2-yl)-14,14-dimethyl-8-prop-2-enyl-13-oxa-10-thia-3,5,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,11(16)-tetraen-7-one

4-(furan-2-yl)-14,14-dimethyl-8-prop-2-enyl-13-oxa-10-thia-3,5,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,11(16)-tetraen-7-one

Cat. No.: B11464353
M. Wt: 382.4 g/mol
InChI Key: MEQQOMZUHUWOSC-UHFFFAOYSA-N
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Description

4-(furan-2-yl)-14,14-dimethyl-8-prop-2-enyl-13-oxa-10-thia-3,5,6,8-tetrazatetracyclo[77002,6011,16]hexadeca-1(9),2,4,11(16)-tetraen-7-one is a complex organic compound characterized by its unique structure, which includes a furan ring, multiple heteroatoms, and a tetracyclic framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(furan-2-yl)-14,14-dimethyl-8-prop-2-enyl-13-oxa-10-thia-3,5,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,11(16)-tetraen-7-one typically involves multi-step organic synthesis. The process begins with the preparation of the furan ring, followed by the introduction of the prop-2-enyl group and the formation of the tetracyclic core. Key steps include:

    Formation of the Furan Ring: This can be achieved through the cyclization of a suitable precursor, such as a 1,4-dicarbonyl compound, under acidic or basic conditions.

    Introduction of the Prop-2-enyl Group: This step involves the alkylation of the furan ring using an appropriate alkylating agent, such as allyl bromide, in the presence of a base like potassium carbonate.

    Construction of the Tetracyclic Core: This complex step requires the use of various cyclization reactions, including Diels-Alder reactions and intramolecular cyclizations, to form the tetracyclic framework.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for key steps, as well as the development of efficient purification methods, such as chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

4-(furan-2-yl)-14,14-dimethyl-8-prop-2-enyl-13-oxa-10-thia-3,5,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,11(16)-tetraen-7-one can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The compound can be reduced to form dihydro derivatives, particularly at the double bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst (e.g., palladium on carbon) are typically used.

    Substitution: Electrophilic reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction can produce dihydro derivatives.

Scientific Research Applications

4-(furan-2-yl)-14,14-dimethyl-8-prop-2-enyl-13-oxa-10-thia-3,5,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,11(16)-tetraen-7-one has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and synthetic methodologies.

    Biology: The compound’s unique structure makes it a candidate for biological activity screening, including antimicrobial and anticancer properties.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which 4-(furan-2-yl)-14,14-dimethyl-8-prop-2-enyl-13-oxa-10-thia-3,5,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,11(16)-tetraen-7-one exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to engage in various interactions, including hydrogen bonding, hydrophobic interactions, and π-π stacking.

Comparison with Similar Compounds

Similar Compounds

    4-(furan-2-yl)-14,14-dimethyl-8-prop-2-enyl-13-oxa-10-thia-3,5,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,11(16)-tetraen-7-one: can be compared with other furan-containing tetracyclic compounds, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of a furan ring, a prop-2-enyl group, and a tetracyclic core with multiple heteroatoms. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C19H18N4O3S

Molecular Weight

382.4 g/mol

IUPAC Name

4-(furan-2-yl)-14,14-dimethyl-8-prop-2-enyl-13-oxa-10-thia-3,5,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,11(16)-tetraen-7-one

InChI

InChI=1S/C19H18N4O3S/c1-4-7-22-17-14(11-9-19(2,3)26-10-13(11)27-17)16-20-15(12-6-5-8-25-12)21-23(16)18(22)24/h4-6,8H,1,7,9-10H2,2-3H3

InChI Key

MEQQOMZUHUWOSC-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(CO1)SC3=C2C4=NC(=NN4C(=O)N3CC=C)C5=CC=CO5)C

Origin of Product

United States

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